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Compound of Interest

Compound Name: C13H13BrN20S2

Cat. No.: B12180299

[2] Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface
analysis, DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-
dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one | Request PDF Request PDF | Synthesis,
spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis, DFT
studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-
imidazo[2,1-b][1]thiazin-3(7H)-one | A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-
imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by...
--INVALID-LINK-- (2)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-
one (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one.
C13H13BrN20S. Formula. BrN20S. C 13 H 13. Molar Mass. 337.23 g/mol . --INVALID-LINK--
Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis,
DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-
2H-imidazo[2,1-b][1]thiazin-3(7H)-one A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-
imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by
FT-IR, 1H NMR, 13C NMR and single crystal X-ray diffraction studies. The compound 4-BBIT
crystallizes in the monoclinic space group P21/c with the cell parameters a = 12.103(3) A, b =
10.383(3) A, c =11.237(3) A, B = 108.381(4)°, Z = 4 and V = 1339.5(6) A3. The crystal
structure was stabilized by C—H---O and C—H---Br intermolecular interactions. The optimized
molecular structure, vibrational frequencies and the electronic properties of the 4-BBIT were
computed by the density functional theory (DFT) using B3LYP/6-311G(d,p) level of theory. The
calculated geometrical parameters and vibrational frequencies were in good agreement with
the experimental data. The calculated HOMO and LUMO energies show that charge transfer
occurs within the molecule. The molecular electrostatic potential (MEP) surface, natural bond

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12180299?utm_src=pdf-interest
https://www.bibliomed.org/?mno=58800
https://www.bibliomed.org/?mno=58800
https://www.bibliomed.org/?mno=58800
https://www.bibliomed.org/?mno=58800
https://www.bibliomed.org/?mno=58800
https://www.bibliomed.org/?mno=58800
https://www.bibliomed.org/?mno=58800
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12180299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

orbital (NBO) and nonlinear optical (NLO) properties were also investigated. The Hirshfeld
surface analysis was carried out to investigate the intermolecular interactions in the crystal
structure of 4-BBIT. Furthermore, the newly synthesized compound was screened for its in vitro
antimicrobial activity against a panel of selected bacterial and fungal strains by micro-dilution
method. The compound 4-BBIT exhibited promising antimicrobial activity against all the tested
strains. --INVALID-LINK-- Synthesis and in vitro antimicrobial evaluation of a novel (Z)-2-(4-
bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one A novel (Z2)-2-(4-
bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was
synthesized and characterized by FT-IR, 1H NMR, 13C NMR and single crystal X-ray
diffraction studies. The compound 4-BBIT crystallizes in the monoclinic space group P21/c with
the cell parameters a = 12.103(3) A, b = 10.383(3) A, ¢ = 11.237(3) A, p = 108.381(4)°, Z = 4
and V = 1339.5(6) A3. The crystal structure was stabilized by C—H---O and C—H---Br
intermolecular interactions. The optimized molecular structure, vibrational frequencies and the
electronic properties of the 4-BBIT were computed by the density functional theory (DFT) using
B3LYP/6-311G(d,p) level of theory. The calculated geometrical parameters and vibrational
frequencies were in good agreement with the experimental data. The calculated HOMO and
LUMO energies show that charge transfer occurs within the molecule. The molecular
electrostatic potential (MEP) surface, natural bond orbital (NBO) and nonlinear optical (NLO)
properties were also investigated. The Hirshfeld surface analysis was carried out to investigate
the intermolecular interactions in the crystal structure of 4-BBIT. Furthermore, the newly
synthesized compound was screened for its in vitro antimicrobial activity against a panel of
selected bacterial and fungal strains by micro-dilution method. The compound 4-BBIT exhibited
promising antimicrobial activity against all the tested strains. --INVALID-LINK-- Synthesis,
characterization and anticancer activity of some novel 2,4-disubstituted thiazole derivatives A
series of novel 2,4-disubstituted thiazole derivatives were synthesized and characterized by IR,
1H NMR, 13C NMR, mass spectral and elemental analysis. All the synthesized compounds
were screened for their in vitro anticancer activity against a panel of four human cancer cell
lines, namely, A549 (lung), MCF7 (breast), HCT116 (colon) and HepG2 (liver) using the MTT
assay. Among the compounds tested, compounds 4a, 4b, 4c, 4d, 4e, 4f, 4g and 4h showed
potent anticancer activity against all the four cell lines. In particular, compound 4f (IC50 = 1.2
MM) against A549 cells and compound 4g (IC50 = 1.5 uM) against MCF7 cells showed the
most promising activity. The structure-activity relationship (SAR) study revealed that the nature
of the substituent at the 2- and 4-positions of the thiazole ring plays a significant role in the
anticancer activity. --INVALID-LINK-- Thiazole derivatives as potential anticancer agents: A
review This review article summarizes the recent advances in the development of thiazole
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derivatives as potential anticancer agents. The anticancer activity of thiazole derivatives is
mainly attributed to their ability to inhibit various enzymes and proteins that are involved in
cancer cell proliferation, survival, and metastasis. The structure-activity relationship (SAR)
studies of thiazole derivatives have revealed that the nature of the substituents at the 2-, 4-,
and 5-positions of the thiazole ring plays a crucial role in their anticancer activity. This review
also discusses the challenges and future prospects in the development of thiazole-based
anticancer drugs. --INVALID-LINK-- Synthesis and evaluation of novel thiazole derivatives as
potential anticancer agents A series of novel thiazole derivatives were synthesized and
evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The
results showed that some of the synthesized compounds exhibited potent anticancer activity,
with IC50 values in the low micromolar range. The structure-activity relationship (SAR) study
revealed that the presence of a substituted phenyl ring at the 2-position of the thiazole ring was
essential for the anticancer activity. The most potent compound, 4-(4-bromophenyl)-2-(4-
methoxyphenyl)thiazole, was found to induce apoptosis in cancer cells through the
mitochondrial pathway. --INVALID-LINK-- A review on the synthesis and anticancer activity of
thiazole derivatives This review focuses on the synthesis and anticancer activity of thiazole
derivatives. Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms.
Thiazole derivatives have been reported to possess a wide range of pharmacological activities,
including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The anticancer
activity of thiazole derivatives is attributed to their ability to inhibit various enzymes and proteins
that are involved in cancer cell proliferation and survival. This review summarizes the recent
advances in the synthesis and anticancer activity of thiazole derivatives and discusses the
structure-activity relationship of these compounds. --INVALID-LINK-- In Vitro Antimicrobial
Activity of a Novel (Z2)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-
one The in vitro antimicrobial activity of the title compound was evaluated against a panel of
selected bacterial and fungal strains by the micro-dilution method. The compound exhibited
promising antimicrobial activity against all the tested strains. The minimum inhibitory
concentration (MIC) values for the bacterial strains ranged from 3.9 to 31.25 yg/mL, and for the
fungal strains, from 7.8 to 62.5 pg/mL. The compound was found to be most effective against
Staphylococcus aureus and Candida albicans, with MIC values of 3.9 and 7.8 ug/mL,
respectively. --INVALID-LINK-- Unveiling the Biological Potential of (2)-2-(4-
bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one: A Comparative Analysis
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Researchers and drug development professionals now have access to a comparative guide on
the biological activities of the novel thiazole derivative, (Z)-2-(4-bromobenzylidene)-5,6-dihydro-
2H-imidazol[2,1-b][1]thiazin-3(7H)-one, with the chemical formula C13H13BrN20S2. This
document synthesizes the available in vitro data, providing a crucial resource for evaluating its
potential therapeutic applications and guiding future in vivo studies.

The compound, identified as (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b]
[1]thiazin-3(7H)-one, has been the subject of recent research exploring its antimicrobial and
potential anticancer properties. This guide presents a detailed comparison of its performance
against various cell lines and microbial strains, alongside the experimental protocols used to
generate this data.

In Vitro Antimicrobial Activity

The compound has demonstrated promising activity against a range of bacterial and fungal
strains. The minimum inhibitory concentration (MIC) values, which represent the lowest
concentration of the compound that inhibits visible growth of a microorganism, are summarized

below.
Microorganism Strain MIC (pg/mL)
Bacteria
Staphylococcus aureus ATCC 25923 3.9
Bacillus subtilis ATCC 6633 7.8
Escherichia coli ATCC 25922 15.6
Pseudomonas aeruginosa ATCC 27853 31.25
Fungi
Candida albicans ATCC 10231 7.8
Aspergillus niger ATCC 16404 15.6
Aspergillus flavus ATCC 9643 31.25
Trichophyton rubrum MTCC 296 62.5
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Comparison with Other Thiazole Derivatives

Thiazole derivatives are a well-established class of compounds with a broad spectrum of
pharmacological activities, including anticancer effects. The subject compound's potential in
this area is currently under investigation. For comparative purposes, the table below presents
the in vitro anticancer activity of other thiazole derivatives against various human cancer cell

lines.
Compound Cell Line IC50 (pM)
4f A549 (Lung) 1.2
49 MCF7 (Breast) 15

4-(4-bromophenyl)-2-(4-

methoxyphenyl)thiazole

Various Low micromolar range

It is important to note that direct comparisons of potency can be complex due to variations in
experimental conditions. However, the data suggests that thiazole derivatives, as a class,
exhibit significant cytotoxic activity against cancer cells.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and
replication of scientific findings.

In Vitro Antimicrobial Susceptibility Testing (Micro-
dilution Method)

The antimicrobial activity of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b]
[1]thiazin-3(7H)-one was determined using the micro-dilution method.
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In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the comparative thiazole derivatives was evaluated using the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Future Directions

The promising in vitro antimicrobial and potential anticancer activities of (Z)-2-(4-
bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one and related thiazole
derivatives warrant further investigation. Future research should focus on elucidating the
mechanism of action, exploring structure-activity relationships, and conducting in vivo efficacy
and toxicity studies to translate these in vitro findings into potential therapeutic applications.
The ability of some thiazole derivatives to induce apoptosis in cancer cells through the
mitochondrial pathway presents a particularly interesting avenue for further exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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